molecular formula C8H24Br2Si4 B14469810 1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane CAS No. 65160-57-8

1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane

Cat. No.: B14469810
CAS No.: 65160-57-8
M. Wt: 392.42 g/mol
InChI Key: QMXGUOWFHZNVMA-UHFFFAOYSA-N
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Description

1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane is a silicon-based compound with the molecular formula C8H24Br2Si4. This compound is characterized by the presence of bromine atoms attached to a tetrasilane backbone, which is fully substituted with methyl groups. It is of interest in various fields of chemistry due to its unique structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane can be synthesized through the bromination of 1,1,2,2,3,3,4,4-octamethyltetrasilane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the silicon backbone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the bromination process is carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation or recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.

    Reduction Reactions: The compound can be reduced to form 1,1,2,2,3,3,4,4-octamethyltetrasilane by using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include Grignard reagents (RMgX) or organolithium compounds (RLi).

    Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted tetrasilanes depending on the nucleophile used.

    Reduction Reactions: The major product is 1,1,2,2,3,3,4,4-octamethyltetrasilane.

Scientific Research Applications

1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in biomolecular labeling and imaging due to its unique structural properties.

    Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane involves its ability to undergo substitution and reduction reactions. The bromine atoms act as leaving groups, allowing for the introduction of various functional groups onto the silicon backbone. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the silicon centers more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,3-butanedione
  • 1,4-Dibromobutane
  • 1,4-Dibromotetrafluorobenzene

Uniqueness

1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane is unique due to its fully substituted tetrasilane backbone, which imparts distinct chemical and physical properties. Unlike other similar compounds, it offers a combination of high reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

65160-57-8

Molecular Formula

C8H24Br2Si4

Molecular Weight

392.42 g/mol

IUPAC Name

bromo-[[[bromo(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C8H24Br2Si4/c1-11(2,9)13(5,6)14(7,8)12(3,4)10/h1-8H3

InChI Key

QMXGUOWFHZNVMA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)([Si](C)(C)[Si](C)(C)Br)[Si](C)(C)Br

Origin of Product

United States

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